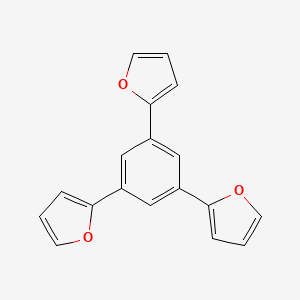

1,3,5-Tri(furan-2-yl)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12O3 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-[3,5-bis(furan-2-yl)phenyl]furan |

InChI |

InChI=1S/C18H12O3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H |

InChI Key |

YMPHNVRCFWBLHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=C2)C3=CC=CO3)C4=CC=CO4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Tri Furan 2 Yl Benzene and Its Core Structure

Direct Synthesis Approaches

The formation of the 1,3,5-tri(furan-2-yl)benzene structure is predominantly accomplished through methods that build the molecule by connecting pre-existing furan (B31954) and benzene (B151609) units or by forming the central benzene ring from furan-containing precursors.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone for the synthesis of this compound and its analogues. This method involves the reaction of a trifunctionalized benzene core with a furan-based organoboron compound in the presence of a palladium catalyst and a base.

A common approach is the coupling of 1,3,5-trihalobenzene, such as 1,3,5-triiodobenzene, with furan-2-boronic acid. rsc.orgmdpi.com The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a mixed solvent system like THF/toluene. rsc.org This strategy has been successfully employed to produce 1,3,5-tris(2-furyl)benzene with yields around 66%. rsc.orgmdpi.com The choice of the halogen on the benzene ring is crucial, as the reactivity in the coupling reaction follows the order I > Br > Cl. uwindsor.ca This difference in reactivity allows for stepwise functionalization if desired. uwindsor.ca

The general conditions for Suzuki-Miyaura coupling involve a palladium source, a base, and an appropriate solvent. Bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used to facilitate the transmetalation step. uwindsor.canih.gov

Table 1: Example of Suzuki-Miyaura Coupling for this compound Synthesis rsc.orgmdpi.com

| Benzene Precursor | Furan Precursor | Catalyst | Base | Solvent | Yield |

|---|

Alternatively, the synthesis can proceed by coupling a trifunctionalized furan-benzene precursor with other boronic acids. For instance, 1,3,5-tris(5-bromofuran-2-yl)benzene (B14775657) can be synthesized and subsequently used in Suzuki-Miyaura reactions to attach other groups, such as phenyl rings, to the furan moieties, achieving yields as high as 88%. nih.govacs.org

Cyclotrimerization Strategies

Cyclotrimerization offers an alternative route to the 1,3,5-trisubstituted benzene core. This approach involves the [2+2+2] cycloaddition of three identical precursor molecules. For the synthesis of 1,3,5-triarylbenzenes, the acid-catalyzed self-condensation of aryl methyl ketones (acetylarenes) is a well-established method. rsc.orgmdpi.comresearchgate.net

While the direct cyclotrimerization of 2-acetylfuran (B1664036) to yield this compound is a plausible pathway, the literature more frequently details the successful cyclotrimerization of analogous compounds like 2-acetylthiophene. rsc.orgmdpi.com This reaction can be promoted by reagents like silicon tetrachloride (SiCl₄) in ethanol, which acts as a dehydrating agent. rsc.orgmdpi.com The cyclotrimerization of alkynes, another potential route, is often hampered by poor regioselectivity, leading to mixtures of 1,2,4- and 1,3,5-substituted isomers. mdpi.comresearchgate.net Transition metal catalysts, such as those based on cobalt or nickel, are often employed to improve the selectivity of alkyne cyclotrimerization. researchgate.netrsc.org

Table 2: Examples of Cyclotrimerization for Analogous 1,3,5-Triarylbenzenes rsc.org

| Precursor | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| 2-Acetyl thiophene | TEA | 1,3,5-Tri(thiophen-2-yl)benzene | 65% |

| 2-Acetyl-5-alkylthiophenes | SiCl₄ | 1,3,5-Tris(5-alkylthiophenyl)benzenes | 61-72% |

Direct Substitution Methods

Direct substitution methods involve introducing the furan rings onto a pre-existing benzene core through substitution reactions. smolecule.com This can be achieved via nucleophilic or electrophilic aromatic substitution, depending on the nature of the reactants. For example, ruthenium-mediated nucleophilic aromatic substitution has been used to synthesize 1,3,5-triaminobenzene from halogenated benzene precursors, illustrating a direct substitution approach on the benzene core. grafiati.com While less commonly cited specifically for this compound, this strategy remains a fundamental synthetic tool in organic chemistry.

Another form of substitution involves modifying the peripheral rings after the core structure has been assembled. For instance, the trimerized furan compound, this compound, can undergo electrophilic bromination on the furan rings using N-bromosuccinimide (NBS) in a solvent like DMF to produce 1,3,5-tris(5-bromofuran-2-yl)benzene. nih.govacs.org This functionalized intermediate can then be used for further synthetic elaborations. nih.govacs.org

Catalytic Systems and Reaction Optimization in Core Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the catalytic system and the optimization of reaction conditions.

In palladium-catalyzed Suzuki-Miyaura couplings, the choice of catalyst, ligand, base, and solvent significantly impacts the reaction yield and rate. While Pd(PPh₃)₄ is commonly used, other palladium sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) can also be effective. organic-chemistry.orgmdpi.com The development of improved catalysts, such as those incorporating sterically hindered N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃), can lead to faster reaction rates and allow for the use of less reactive aryl chlorides under milder conditions. organic-chemistry.org

Reaction optimization involves a systematic evaluation of parameters. For instance, in palladium-catalyzed furan synthesis, PdCl₂(CH₃CN)₂ was found to be a highly effective catalyst, outperforming Pd(OAc)₂ and Pd(acac)₂. mdpi.com The optimal conditions were identified as using dioxane as the solvent, K₂CO₃ as the base, and CuCl₂ as an oxidant at 80 °C, achieving a 94% yield in a model system. mdpi.com The choice of base is also critical; for sterically demanding substrates where Na₂CO₃ is ineffective, stronger bases like Ba(OH)₂ or K₃PO₄ can significantly improve yields. uwindsor.ca

For cyclotrimerization reactions, catalyst and reagent choice are equally important. The acid-catalyzed condensation of acetophenones can be facilitated by various catalysts, including thionyl chloride (SOCl₂), 4-dodecylbenzenesulfonic acid (DBSA), or trifluoromethanesulfonic acid. researchgate.net In the case of the cyclotrimerization of 2-acetyl-5-bromothiophene, an extensive study showed that the yield could be increased to 37% by carefully controlling the addition of SiCl₄ in ethanol. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3,5-Tris(2-furyl)benzene |

| 1,3,5-Triiodobenzene |

| Furan-2-boronic acid |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium carbonate |

| Potassium carbonate |

| Potassium phosphate |

| 1,3,5-Tris(5-bromofuran-2-yl)benzene |

| 2-Acetylfuran |

| 1,3,5-Tri(thiophen-2-yl)benzene |

| 2-Acetylthiophene |

| Silicon tetrachloride |

| 1,3,5-Tris(5-alkylthiophenyl)benzenes |

| 1,3,5-Tris(5-phenylthiophen-2-yl)benzene |

| 1,3,5-Triaminobenzene |

| N-bromosuccinimide |

| Palladium(II) acetate |

| Tricyclohexylphosphine |

| Bis(acetonitrile)dichloropalladium(II) |

| Palladium(II) acetylacetonate |

| Copper(II) chloride |

| Barium hydroxide |

| Thionyl chloride |

| 4-Dodecylbenzenesulfonic acid |

| Trifluoromethanesulfonic acid |

Chemical Reactivity and Mechanistic Studies of 1,3,5 Tri Furan 2 Yl Benzene

Electrophilic Aromatic Substitution Reactions

The furan (B31954) ring is a π-electron rich aromatic heterocycle, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uni.eduresearchgate.net The oxygen atom's lone pair electrons are delocalized into the ring, increasing its nucleophilicity. researchgate.net Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed is stabilized by three resonance structures, compared to only two for attack at the C3 (or β) position. stackexchange.comrsc.org

In 1,3,5-Tri(furan-2-yl)benzene, the C2 position of each furan ring is already part of a C-C bond with the central benzene ring. Consequently, electrophilic substitution is predicted to occur at the vacant and electronically equivalent C5 position of the furan rings. The central benzene ring is comparatively deactivated by the three attached furan rings and is much less susceptible to electrophilic attack under mild conditions. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to yield products substituted at the C5 positions of one, two, or all three furan rings, depending on the stoichiometry and reaction conditions.

| Property | Furan | Benzene |

|---|---|---|

| Relative Reactivity | Highly Activated (e.g., ~10¹¹ times faster than benzene for certain reactions) rsc.org | Baseline Aromatic |

| Directing Group | Oxygen (ortho-directing to C2/C5) | N/A |

| Typical Conditions | Mild reagents, often no catalyst needed | Strong Lewis acid catalyst (e.g., AlCl₃, FeBr₃) required uni.edu |

| Susceptibility to Ring Opening | High, especially under strongly acidic conditions | Low, very stable ring system |

Cycloaddition Chemistry

The furan ring, despite its aromaticity, possesses sufficient diene character to participate in cycloaddition reactions, most notably the Diels-Alder reaction. This dual reactivity provides a powerful tool for synthetic chemistry.

Each of the three furan rings in this compound can act as a 4π-electron diene component in a [4+2] cycloaddition reaction with a suitable 2π-electron dienophile. nih.gov This reaction leads to the formation of a 7-oxabicyclo[2.2.1]heptene derivative, commonly known as an oxanorbornene adduct. The reaction is typically thermally driven and reversible, with the retro-Diels-Alder reaction favored at higher temperatures. chemrxiv.org

The mechanism of the furan-dienophile cycloaddition can be either concerted or stepwise, depending on the specific reactants and conditions. chemrxiv.org For many common dienophiles, like maleimides, the reaction is thought to proceed through a concerted pathway. The stereochemistry of the reaction typically favors the formation of the exo isomer due to steric hindrance, although the endo isomer is often the kinetically favored product under certain conditions. chemrxiv.org

Given the trifunctional nature of this compound, its reaction with a dienophile can lead to a mixture of mono-, di-, and tri-adducts. Utilizing a difunctional or trifunctional dienophile could potentially lead to the formation of cross-linked polymeric materials. mdpi.comresearchgate.net

| Dienophile | Example | Expected Product Type |

|---|---|---|

| Maleimides | N-Phenylmaleimide | Mono-, di-, or tri-adduct of Oxanorbornene |

| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Initial adduct can aromatize via dehydration to form a substituted benzene ring |

| Acrylates | Methyl acrylate | Mono-, di-, or tri-adduct of Oxanorbornene |

| Benzoquinones | 1,4-Benzoquinone | Complex polycyclic adducts |

Friedel-Crafts Reactions for Macromolecular Construction

The high electron density and activated nature of the furan rings make this compound an excellent substrate for Friedel-Crafts reactions. nih.gov Due to the sensitivity of the furan ring to strong Lewis acids and its tendency to polymerize under harsh acidic conditions, milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or heterogeneous acid catalysts are often preferred over aluminum chloride (AlCl₃). researchgate.netstackexchange.com

This reactivity can be harnessed for macromolecular construction. By treating this compound as a trifunctional monomer, polymerization can be achieved through Friedel-Crafts acylation with di- or tri-functional acylating agents. For instance, reaction with a diacyl chloride, such as terephthaloyl chloride, in the presence of a mild Lewis acid could lead to the formation of a cross-linked aromatic polyketone. The reaction would proceed via acylation at the C5 positions of the furan rings, forming a rigid, three-dimensional polymer network. This approach allows for the synthesis of complex macromolecular architectures from a readily accessible building block. uni.edu

| Monomer 1 | Monomer 2 (Acylating Agent) | Catalyst | Potential Polymer Structure |

|---|---|---|---|

| This compound | Terephthaloyl chloride | BF₃·OEt₂ | Cross-linked aromatic polyketone network |

| This compound | Adipoyl chloride | SnCl₄ | Cross-linked polyketone with flexible aliphatic linkers |

| This compound | Trimesoyl chloride | FeCl₃ | Highly cross-linked, rigid hyperbranched polymer |

Oxidative Transformations and Polymerization Pathways

The furan moieties in this compound are susceptible to oxidative transformations, which can serve as a pathway to novel materials and polymers. Two primary routes for polymerization based on the reactivity of the furan rings are oxidative coupling and electropolymerization.

Oxidative Coupling: Chemical oxidation can be used to couple furan units. Reagents like ferric chloride (FeCl₃) can induce the oxidative coupling of furan monomers, leading to the formation of polyfuran. researchgate.net In the context of this compound, oxidative coupling would likely occur between the C5 positions of furan rings on different molecules, creating bi-furan linkages and extending into a polymer network. This method provides a direct route to C-C bond formation and polymerization without the need for pre-functionalized monomers. rsc.orgchemrxiv.org

Electropolymerization: A powerful technique for synthesizing conductive polymers is electropolymerization. Furan itself requires a high oxidation potential to polymerize, which can lead to degradation of the resulting polymer. nih.gov However, the oxidation potential is significantly lowered in oligofurans or aryl-substituted furans. nih.govnih.gov Therefore, this compound is an excellent candidate for electropolymerization.

In this process, the molecule is oxidized at an electrode surface, generating a radical cation. This reactive species then attacks a neutral molecule, leading to dimerization. Subsequent oxidation and coupling steps result in the growth of a polymer film on the electrode surface. nih.govresearchgate.net The resulting polymer would be expected to have a network structure, with the this compound units linked through their furan rings. Such materials are of interest for applications in electronics due to their conjugated π-systems, which can facilitate charge transport. nih.gov

Derivatization Strategies and Functionalization of 1,3,5 Tri Furan 2 Yl Benzene

Halogenation of Furan (B31954) Moieties (e.g., Bromination)

The initial and crucial step in the functionalization of 1,3,5-tri(furan-2-yl)benzene is the selective halogenation of the furan rings. The α-positions of the furan moieties are particularly susceptible to electrophilic substitution, making reactions like bromination highly effective. This process introduces reactive handles onto the molecular framework, which are essential for subsequent diversification.

The bromination of furan and its derivatives is a well-established transformation. Typically, reagents such as N-bromosuccinimide (NBS) are employed in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), often at reduced temperatures to control selectivity and prevent side reactions. For a molecule like this compound, careful control of stoichiometry is necessary to achieve the desired degree of halogenation, whether it be mono-, di-, or tri-bromination on each furan ring. The introduction of bromine atoms deactivates the ring towards further electrophilic substitution but provides a key functional group for cross-coupling.

Post-Synthetic Modification via Cross-Coupling Reactions

The true synthetic versatility of halogenated this compound derivatives is unlocked through post-synthetic modifications, most notably via palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of a wide array of functional groups to the core structure.

Commonly employed cross-coupling methodologies include the Suzuki-Miyaura, Stille, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated furan derivative with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. tcichemicals.comnih.gov This method is widely favored due to the stability and low toxicity of the boronic acid reagents and its tolerance for a broad range of functional groups. tcichemicals.com

Stille Coupling: The Stille reaction pairs the halogenated substrate with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is known for its mild reaction conditions and is effective even with substrates where other methods might fail. organic-chemistry.orglibretexts.org However, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: To introduce acetylenic linkages, the Sonogashira coupling is employed, which reacts the aryl halide with a terminal alkyne. researchgate.netresearchgate.net This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. researchgate.net

These reactions are instrumental in attaching aryl, heteroaryl, or alkynyl groups to the furan rings, thereby systematically extending the π-conjugation of the parent molecule.

Table 1: Overview of Common Cross-Coupling Reactions for Functionalization

| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Halide (e.g., -Br) | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Low toxicity, high functional group tolerance. tcichemicals.com |

| Stille | Aryl/Heteroaryl Halide (e.g., -Br) | Organostannane | Pd Catalyst (e.g., Pd(PPh₃)₄) | Mild conditions, broad scope. organic-chemistry.orgwikipedia.org |

| Sonogashira | Aryl/Heteroaryl Halide (e.g., -Br) | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst | Forms C(sp²)-C(sp) bonds. researchgate.netrsc.org |

Introduction of π-Conjugated Systems and Extended Architectures

A primary motivation for derivatizing this compound is the construction of larger, π-conjugated systems and extended molecular architectures. mdpi.com By using the cross-coupling reactions described above, various aromatic and heteroaromatic units can be appended to the core, leading to molecules with significantly altered electronic and optical properties.

For instance, Suzuki-Miyaura coupling of a tris(bromofuryl)benzene precursor with arylboronic acids can yield star-shaped molecules with three extended conjugated arms. These extended structures can exhibit enhanced fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The choice of the coupled aryl group allows for fine-tuning of the emission color and quantum yield. Similarly, Sonogashira coupling can be used to introduce rigid alkynyl linkers, which are effective in extending conjugation and promoting intramolecular energy or charge transfer.

The synthesis of these π-extended architectures is a modular approach, where the properties of the final molecule are dictated by the nature of the building blocks attached to the this compound scaffold. This strategy allows for the rational design of materials with specific absorption and emission characteristics. nih.gov

Synthesis of Highly Substituted Derivatives

The synthesis of highly substituted derivatives of this compound relies on the sequential and controlled application of the aforementioned synthetic strategies. libretexts.orglibretexts.org The order of reactions is critical, as the directing effects of existing substituents will influence the position of newly introduced groups.

For example, to create a derivative with multiple different substituents, a retrosynthetic approach is often necessary. libretexts.orglibretexts.org One might start with the selective bromination of the parent compound, followed by a cross-coupling reaction to add the first type of substituent. Subsequent functionalization steps could involve further halogenation at different positions followed by another cross-coupling reaction with a different partner. Protecting groups may be required to ensure that specific sites react in the desired sequence. Through such multi-step synthetic routes, complex and highly functionalized molecules based on the this compound core can be constructed, leading to advanced materials with precisely engineered properties.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tri Furan 2 Yl Benzene Derivatives

Formation of Organic Cages and Macrocycles

Organic cages and macrocycles are discrete, three-dimensional structures with internal cavities that can encapsulate guest molecules. nih.govtcichemicals.comresearcher.life The C3-symmetric nature of 1,3,5-Tri(furan-2-yl)benzene makes it an ideal precursor for the synthesis of such architectures. By reacting this tripodal core with complementary di- or tri-functional linker molecules, it is possible to construct cage-like structures through the formation of covalent or dynamic covalent bonds.

Lewis acid catalysis is a powerful tool for promoting condensation reactions that can lead to the formation of macrocycles and cages. sapub.orgrsc.orgrsc.org In the context of this compound derivatives, Lewis acids can activate functional groups on the furan (B31954) rings or on complementary reactants to facilitate bond formation. For instance, derivatives of this compound bearing aldehyde or amine functionalities could undergo condensation reactions. While direct examples involving this compound are scarce, the self-condensation of acetophenone (B1666503) and its derivatives to form 1,3,5-triphenylbenzene (B1329565) derivatives using a CuCl₂ Lewis acid catalyst highlights a relevant synthetic strategy. sapub.org

Relevant Lewis acid-catalyzed reactions involving furan derivatives, such as aldol (B89426) condensations and Diels-Alder reactions, demonstrate the utility of this approach in activating furan-containing substrates for C-C bond formation. rsc.orgresearchgate.netrsc.org These methodologies could potentially be adapted for the synthesis of macrocycles from functionalized this compound precursors.

The internal cavities of organic cages derived from this compound would be capable of encapsulating guest molecules, leading to the formation of host-guest complexes. nih.govtcichemicals.commdpi.com The size, shape, and chemical nature of the cavity would dictate the selectivity for specific guests. The furan rings lining the interior of such a cage would create an electron-rich environment, potentially enabling interactions with electron-deficient guests.

The principles of host-guest chemistry in macrocycles are well-established, with interactions driven by a combination of factors including hydrogen bonding, hydrophobic effects, and electrostatic forces. tcichemicals.commdpi.com The furan oxygen atoms could act as hydrogen bond acceptors, while the aromatic surfaces could engage in π-π stacking and CH-π interactions with suitable guest molecules.

Design and Synthesis of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. mdpi.comnih.govnih.gov The rigid and geometrically defined nature of this compound makes it a promising candidate as a building block for the synthesis of COFs. By reacting this compound, or its functionalized derivatives, with appropriate linkers, it is possible to construct two-dimensional or three-dimensional porous networks.

While the direct use of this compound in COF synthesis is not widely reported, the synthesis of furan-based porous organic frameworks (FOFs) from biomass-derived 2,5-diformylfuran and various diamines demonstrates the feasibility of incorporating furan rings into such materials. rsc.orgresearchgate.net These FOFs are formed through imine linkages and exhibit thermal stability and porosity. rsc.orgresearchgate.net This suggests that a similar approach using a triformyl derivative of this compound could yield stable and porous COFs.

Table 1: Comparison of Building Blocks for Covalent Organic Frameworks

| Building Block | Functional Groups | Resulting Linkage | Key Properties of COF |

|---|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | Amine | Imine | High crystallinity, thermal stability |

| 2,5-Diformylfuran | Aldehyde | Imine | Porosity, thermal stability |

Hierarchical Self-Assembly into Ordered Architectures

Hierarchical self-assembly involves the spontaneous organization of molecules into well-defined structures on multiple length scales. For derivatives of this compound, this process would begin with the formation of primary supramolecular synthons, driven by specific non-covalent interactions. These primary structures could then further assemble into larger, more complex architectures such as fibers, sheets, or gels.

The self-assembly of benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives is a well-studied example of hierarchical self-assembly, where molecules form one-dimensional stacks through threefold hydrogen bonding, which then further organize into higher-order structures. rsc.orgnih.gov Similarly, functionalized this compound derivatives could be designed to self-assemble in a hierarchical manner.

Non-Covalent Interactions in Supramolecular Assemblies (e.g., Hydrogen Bonding, C-H…π Interactions, Cation-Dipole Interactions)

The supramolecular behavior of this compound derivatives is governed by a variety of non-covalent interactions.

Hydrogen Bonding: While the parent molecule does not have classical hydrogen bond donors, derivatives with hydroxyl, carboxyl, or amide groups would readily form hydrogen bonds, directing their self-assembly into predictable patterns. mdpi.combrighton.ac.uk The oxygen atom of the furan ring can also act as a hydrogen bond acceptor. mdpi.com

Cation-Dipole Interactions: The furan ring possesses a dipole moment, with the oxygen atom being the negative end. This allows for favorable interactions with cations, where the positive charge of the ion is stabilized by the dipole of the furan ring. These interactions can play a role in molecular recognition and the binding of metal ions.

The interplay of these and other non-covalent forces, such as π-π stacking and van der Waals interactions, dictates the structure and stability of the resulting supramolecular assemblies.

Table 2: Key Non-Covalent Interactions and Their Potential Role

| Interaction Type | Description | Potential Role in Assembly |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N). | Directs the formation of specific architectures in functionalized derivatives. |

| C-H…π Interactions | A weak hydrogen bond between a C-H group and a π-system. | Contributes to the stability of crystal packing and the orientation of molecules in assemblies. |

| Cation-Dipole Interactions | Electrostatic interaction between a cation and a polar molecule. | Influences host-guest chemistry and the binding of metal ions. |

Advanced Characterization Techniques for 1,3,5 Tri Furan 2 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For furan- and benzene-containing compounds, ¹H and ¹³C NMR spectra offer definitive proof of structure by analyzing the chemical shifts, multiplicities, and coupling constants of the various nuclei.

In the ¹H NMR spectrum of a typical furan (B31954) ring, the protons exhibit characteristic chemical shifts. For instance, in furan itself, the protons at the 2 and 5 positions (Hα) typically resonate around 7.4 ppm, while the protons at the 3 and 4 positions (Hβ) appear around 6.4 ppm. chemicalbook.com In derivatives of 1,3,5-Tri(furan-2-yl)benzene, the protons on the central benzene (B151609) ring and the attached furan rings show distinct signals that confirm the substitution pattern. For example, in related 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one, the furan protons appear as doublets around 5.85 and 5.91 ppm. nih.gov The protons of the central benzene ring in a 1,3,5-trisubstituted pattern would typically appear as a singlet or a narrow multiplet in the aromatic region.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the furan ring show characteristic resonances, and the substitution on the central benzene ring can be confirmed by the number and chemical shifts of the aromatic carbon signals.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Furan-Aryl Compounds Data presented is for illustrative purposes based on related structures.

| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H-3/H-4 | 5.85 - 6.50 | Doublet / Multiplet |

| Furan H-5 | 5.90 - 7.50 | Doublet / Multiplet |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence.

For derivatives containing furan and benzene rings, HRMS is used to confirm the successful synthesis by matching the experimentally observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with the calculated exact mass. For instance, in the characterization of 3-(5-methylfuran-2-yl)-1-(4-nitrophenyl)-3-phenylpropan-1-one, HRMS confirmed the molecular formula C₂₀H₁₈NO₄⁺ with a calculated m/z of 336.1230 and a found value of 336.1224. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information, revealing characteristic losses of fragments related to the furan or phenyl groups.

Table 2: Example of HRMS Data for a Furan-Aryl Derivative

| Compound | Ion Type | Calculated m/z | Found m/z |

|---|

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

For this compound and its derivatives, single-crystal X-ray diffraction can reveal the planarity of the molecule and the dihedral angles between the central benzene ring and the peripheral furan rings. These structural parameters are critical for understanding the extent of π-conjugation within the molecule. In a related chalcone (B49325) derivative, (E)-1-(Furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, the dihedral angle between the furan and benzene rings was found to be a mere 2.06 (17)°, indicating a nearly planar conformation. nih.gov Analysis of similar star-shaped molecules like 1,3,5-tris(phenylethynyl)benzenes shows how different substitution patterns influence crystal packing and intermolecular interactions, such as π-stacking. nih.gov

Table 3: Illustrative Crystallographic Data for Furan/Thiophene-Benzene Derivatives Data for closely related structures are shown to illustrate typical parameters.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |

|---|---|---|---|

| (E)-1-(Furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Monoclinic | P2₁/c | Furan-Benzene: 2.06 (17)° nih.gov |

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, i.e., their ability to accept or donate electrons. This is crucial for applications in electronic devices, where charge transport is a key function.

For alternating benzene-furan oligomers, CV studies have shown that the molecules can undergo reversible redox processes. ntu.edu.tw The oxidation potentials are dependent on the conjugation length of the oligomer. ntu.edu.tw For example, a pentaaryl compound containing two furan moieties linked by benzene rings exhibited a first reversible oxidation at 582 mV and a second oxidation around 866 mV. ntu.edu.tw These measurements provide insight into the energy levels of the highest occupied molecular orbital (HOMO) and the stability of the resulting radical cations, which are important for designing efficient hole-transporting materials. ntu.edu.tw

Table 4: Electrochemical Data for an Alternating Benzene-Furan Oligomer

| Compound | Method | First Oxidation Potential (Eₒₓ¹) | Second Oxidation Potential (Eₒₓ²) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation.

For conjugated systems like this compound, UV-Vis spectra are characterized by strong absorption bands corresponding to π-π* transitions. The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths. For example, 1,3,5-Triphenylbenzene (B1329565), a related aromatic hydrocarbon, displays a strong absorption with an excitation peak at 252 nm. aatbio.com The absorption spectra of ruthenium complexes containing β-diketonato ligands and terpyridine units show bands in the UV region (293–332 nm) assigned to ligand π-π* transitions. researchgate.net Studying the UV-Vis absorption of this compound and its derivatives helps in understanding their optical properties and potential applications in areas like UV absorbers or organic light-emitting diodes.

Table 5: UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| 1,3,5-Triphenylbenzene | Not specified | 252 aatbio.com | π-π* |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM is not typically used to characterize individual small molecules like this compound. However, it is an essential tool for analyzing the morphology of materials synthesized from these molecules, such as covalent organic frameworks (COFs), polymers, or self-assembled structures. For example, when derivatives like 1,3,5-tris(3-fluoro-4-formylphenyl)benzene are used as building blocks to construct COFs, SEM is employed to visualize the resulting material's morphology. ossila.com These analyses can reveal whether the material has a porous structure, consists of nanoparticles, forms fibrous networks, or has a crystalline appearance, which are critical characteristics for applications in areas like catalysis, separation, and sensing.

Applications in Advanced Materials Science and Engineering

Organic Electronic Devices

The extended π-conjugation and semiconducting nature of polymers derived from 1,3,5-Tri(furan-2-yl)benzene make them promising candidates for use in various organic electronic devices. Conducting polymers, in general, are integral to the function of display devices, transistors, and solar cells due to their unique optoelectronic characteristics. acs.orgresearchgate.net Furan-based conjugated compounds are actively being explored for novel organic electronic applications. ntu.edu.sg

While specific performance data for this compound in OLEDs is not extensively detailed in current research, the broader class of star-shaped molecules with central cores like benzene (B151609) or triazine are recognized for their potential in light-emitting applications. researchgate.netmdpi.com The structural design of TFB, with its C3-symmetric, star-shaped geometry, is conducive to forming stable, amorphous films, a desirable characteristic for the emissive layers in OLEDs. This morphology helps prevent crystallization, which can degrade device performance.

The application of conducting polymers is a significant area of research in the field of solar cells. acs.orgresearchgate.net Materials with extended conjugation, such as polymers based on TFB, are designed to absorb light and facilitate charge separation and transport, which are the fundamental processes for converting light into electricity in photovoltaic devices. The development of novel conjugated materials, including those based on furan (B31954), is a key strategy for enhancing the efficiency of organic solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs) represent a critical application for conducting polymers. acs.orgresearchgate.net The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used as the active layer. The π-conjugated structure of materials derived from this compound provides pathways for charge transport. The ability to form ordered molecular assemblies or stable amorphous films is crucial for efficient device operation in OFETs. researchgate.net

Conjugated Polymer Networks and Films

One of the most explored applications of this compound is its use as a monomer for the synthesis of conjugated microporous polymers (CMPs). acs.orgresearchgate.net These materials are created through chemical or electrochemical methods and are noted for their three-dimensional porous networks. acs.orgresearchgate.net

This compound can be effectively electropolymerized to create conjugated polymer films directly onto an electrode surface, such as flexible indium tin oxide (FITO). acs.orgresearchgate.net The trifunctional nature of the TFB monomer facilitates the formation of a cross-linked, three-dimensional network structure during polymerization. acs.org

The morphology and porosity of these films are influenced by several factors, including the method of electropolymerization. acs.org Studies have shown that films synthesized using chronoamperometry (a method where a constant potential is applied) exhibit a morphology that is particularly well-suited for certain applications compared to films created through repetitive potential cycling. acs.orgresearchgate.net The resulting porous films have been characterized using various analytical techniques to confirm their structure and properties. acs.org

| Parameter | Method/Technique | Observation |

| Film Synthesis | Electropolymerization | Formation of conjugated polymer films on a flexible indium tin oxide (FITO) electrode. acs.org |

| Morphology Control | Chronoamperometry vs. Repetitive Potential Cycling | Chronoamperometry produced a more suitable porous morphology for specific applications. acs.org |

| Characterization | UV–vis Spectroscopy | Confirmed the electronic properties of the polymer film. acs.org |

| Characterization | X-ray Photoelectron Spectroscopy (XPS) | Used to analyze the elemental composition and chemical states of the film. acs.org |

| Characterization | Scanning Electron Microscopy (SEM) | Visualized the surface topography and porous structure of the electropolymerized films. acs.org |

| Characterization | Four-Point Probe | Measured the conductivity of the polymer films. acs.org |

This table is based on data from research on electropolymerized films of this compound.

The porosity generated by the polymerization of TFB into a three-dimensional network is a key feature for advanced applications. acs.org These conjugated microporous polymers offer a high surface area and a defined pore structure that can be leveraged for various functions. One of the notable potential uses for these materials is in the field of biosensing. acs.orgresearchgate.net The specific morphology of the porous polymer films has been shown to be effective for trapping analytes like DNA and RNA, demonstrating their potential for the development of sensitive and efficient biosensors. acs.org

Liquid Crystalline Materials

Research into the liquid crystalline properties of this compound is not extensively documented in publicly available literature. However, the broader family of molecules containing furan derivatives has been a subject of investigation for their mesomorphic behaviors. The incorporation of a heterocyclic furan ring into a molecular structure can influence its mesophase range and stability. nih.govdoaj.org

For instance, studies on other furan-based compounds, such as those with a chalcone (B49325) central core, have demonstrated the exhibition of enantiotropic smectic A phases. rsc.org The molecular shape is a principal determinant of mesomorphic properties, and even minor alterations to the molecular structure can lead to significant changes in this behavior. In some furan-containing systems, both monotropic and enantiotropic mesophases have been observed. nih.gov For example, certain furfural (B47365) derivatives have been shown to be purely nematogenic, exhibiting an enantiotropic nematic mesophase. nih.govdoaj.org In some cases, longer chain derivatives within a homologous series can exhibit dimorphic behavior, possessing both a monotropic smectic A phase and an enantiotropic nematic mesophase. nih.govdoaj.org

Materials for Photonics

The application of this compound in the field of photonics has not been specifically detailed in available research. However, the structural motif of a 1,3,5-trisubstituted benzene core is common in molecules designed for nonlinear optical (NLO) applications. These "octupolar" molecules possess a three-fold rotational symmetry and can exhibit large first hyperpolarizability, a key property for second-order NLO materials.

Research on analogous compounds, such as 1,3,5-tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives, has explored their NLO properties. epa.gov In these systems, the electronic properties and conjugation length significantly influence the NLO response. epa.gov Similarly, novel two-dimensional octupoles based on a 1,3,5-methoxy-2,4,6-tris(styryl)benzene core have been synthesized and shown to possess very large first hyperpolarizability and good thermal stability, making them attractive candidates for NLO materials. nih.gov

Furthermore, theoretical studies on molecules with a 1,3,5-triazine (B166579) core functionalized with furan rings have been conducted to understand their optical and charge transport properties. bohrium.com Density Functional Theory (DFT) calculations on some furan-based chalcone liquid crystals have also suggested their potential for photonic and optoelectronic applications due to enhanced dipole moments, polarizability, and first hyperpolarizability. rsc.org While these studies on structurally related compounds are promising, the specific photophysical properties, such as absorption and emission spectra, quantum yields, and NLO characteristics of this compound have not been reported.

Optical Sensory Materials

There is a lack of specific research on the use of this compound as an optical sensory material. However, the furan moiety is a component in some molecules designed for chemical sensing. For example, a novel N-heteroacene-based liquid material containing two furan rings has been shown to act as an acid-recognizing material, exhibiting a change in photoluminescent color upon interaction with an acid. mdpi.com This indicates the potential of furan-containing compounds to be utilized in optical sensors.

In a different context, covalent organic frameworks (COFs) constructed from building blocks containing a 1,3,5-tris(phenyl)benzene core have been investigated as fluorescence probe sensors. ossila.com For instance, a COF synthesized from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene demonstrated rapid pH-responsive absorption and fluorescence, highlighting the utility of this core structure in creating sensory materials. ossila.com

Conclusion and Future Outlook

Current Achievements and Remaining Challenges in 1,3,5-Tri(furan-2-yl)benzene Research

Current Achievements:

Research into 1,3,5-triarylbenzenes and related star-shaped molecules has established a solid foundation upon which the specific study of this compound can be built. Key achievements in the broader field that are relevant to this compound include:

Synthetic Methodologies: Robust and versatile synthetic routes for creating 1,3,5-triarylbenzene cores have been developed. sapub.org Cyclotrimerization of acetylenic precursors or cross-coupling reactions involving a 1,3,5-trihalogenated benzene (B151609) core are common and adaptable strategies. sapub.org These established methods provide a reliable pathway for the synthesis of this compound, allowing for the production of the molecule for further study.

Understanding of Structure-Property Relationships: Extensive research on analogous compounds, such as 1,3,5-triphenylbenzene (B1329565) and its derivatives, has provided deep insights into how the central benzene core and radiating arms influence the molecule's electronic and photophysical properties. sapub.org It is understood that the C3 symmetry of these molecules can lead to interesting applications in electroluminescent devices. sapub.org

Demonstrated Potential in Materials Science: The broader class of star-shaped oligomers has shown promise in applications such as organic light-emitting diodes (OLEDs) and as components of porous crystalline materials. sapub.orgossila.com This existing body of work strongly suggests that this compound could possess valuable properties for similar applications.

Remaining Challenges:

Despite the progress in the synthesis and understanding of related compounds, several challenges remain in the specific context of this compound research:

Detailed Photophysical Characterization: A comprehensive investigation into the specific absorption and emission properties of this compound is not yet widely documented. Understanding its fluorescence quantum yield, excited-state lifetime, and stability is crucial for evaluating its potential in optoelectronic applications.

Exploration of Self-Assembly: The ability of star-shaped molecules to self-assemble into ordered structures is a key area of interest for creating functional nanomaterials. Systematic studies on the self-assembly behavior of this compound on various surfaces and in different solvents are needed to unlock its potential in nanotechnology and surface science.

Scalability and Purity: While synthetic methods exist, optimizing them for large-scale production of high-purity this compound remains a practical challenge. The development of more efficient and cost-effective synthetic protocols is necessary for its potential commercial applications.

Emerging Research Directions and Potential Innovations

The future of research on this compound is promising, with several exciting avenues for exploration and potential for significant innovation.

Emerging Research Directions:

Advanced Materials for Optoelectronics: A primary direction for future research will be the incorporation of this compound as a building block in more complex organic electronic materials. This could include its use as a core for dendrimers or as a component in conjugated polymers for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Development of Covalent Organic Frameworks (COFs): The trigonal symmetry of this compound makes it an ideal candidate as a building block for creating highly ordered, porous COFs. ossila.com By functionalizing the furan (B31954) rings, it can be linked with other organic units to form crystalline materials with potential applications in gas storage, separation, and catalysis.

Sensors and Detection: The electron-rich nature of the furan rings could be exploited in the development of chemical sensors. Modifications to the molecular structure could lead to materials that exhibit a change in their fluorescence or electronic properties upon binding to specific analytes.

Computational Modeling and Design: In-depth theoretical and computational studies can predict the electronic structure, optical properties, and self-assembly behavior of this compound and its derivatives. jmaterenvironsci.com This computational-first approach can guide synthetic efforts toward molecules with optimized properties for specific applications.

Potential Innovations:

Novel Emissive Materials: By leveraging the unique electronic properties of the furan rings, it may be possible to develop new fluorescent and phosphorescent materials with tailored emission colors and high efficiencies for next-generation displays and lighting.

Bio-inspired Materials: The furan motif is present in many natural products. nih.gov Research into the interactions of this compound with biological systems could lead to innovations in bio-imaging or as scaffolds in medicinal chemistry.

Sustainable Electronics: Furan-containing compounds can sometimes be derived from biomass. Future innovations in green chemistry could lead to the sustainable production of this compound and its derivatives, contributing to the development of more environmentally friendly electronic devices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.